N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Description
N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 3-amino-2-methylphenyl group and a 2-(sec-butyl)phenoxy moiety. Key structural elements include:
- Butanamide chain: A four-carbon amide group that may influence solubility and metabolic stability.
- 2-(sec-butyl)phenoxy group: A branched alkyl-substituted aromatic ether, contributing to lipophilicity and steric effects.
- 3-Amino-2-methylphenyl group: A substituted aniline moiety, which may serve as a directing group in metal-catalyzed reactions or influence pharmacological activity .
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-5-14(3)16-10-7-8-13-20(16)25-19(6-2)21(24)23-18-12-9-11-17(22)15(18)4/h7-14,19H,5-6,22H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTSAPZVBGLMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=CC=CC(=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide, with the CAS number 1020055-76-8, is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
- Molecular Formula : CHNO
- Molecular Weight : 340.47 g/mol
- MDL Number : MFCD09997503
- Hazard Classification : Irritant
Research indicates that this compound may act through various biological pathways. The compound has been studied for its potential role as an inhibitor in the Type III Secretion System (T3SS), a mechanism utilized by certain Gram-negative bacteria to inject virulence factors into host cells. In vitro assays have shown that this compound can inhibit the secretion of specific proteins associated with bacterial virulence, suggesting its potential application in treating bacterial infections resistant to traditional antibiotics .
Inhibition of T3SS
A significant study highlighted the compound's ability to inhibit the secretion of carboxypeptidase G2 (CPG2) in a concentration-dependent manner. At a concentration of 50 µM, the compound achieved approximately 50% inhibition of CPG2 secretion, indicating its effectiveness as a T3SS inhibitor . This inhibition was linked to downregulation of key regulatory proteins involved in the secretion process.
Cytotoxicity Assessments
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound displayed low cytotoxicity against mammalian cell lines at concentrations up to 100 µM, suggesting a favorable safety margin for potential therapeutic use .
Study on Bacterial Pathogens
In a controlled laboratory setting, this compound was tested against various strains of enteropathogenic E. coli (EPEC) and enterohemorrhagic E. coli (EHEC). Results demonstrated that the compound significantly reduced bacterial virulence by inhibiting the T3SS, thus preventing the bacteria from effectively colonizing host tissues .
Comparative Analysis with Other Compounds
A comparative study involving other known T3SS inhibitors revealed that this compound exhibited comparable efficacy to established inhibitors like oligomycin A but with a lower cytotoxic profile. This positions it as a promising candidate for further development in anti-infective therapies .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 340.47 g/mol |
| CAS Number | 1020055-76-8 |
| T3SS Inhibition IC50 | ~50 µM |
| Cytotoxicity | Low at concentrations ≤ 100 µM |
Scientific Research Applications
Medicinal Chemistry
N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide has been investigated for its potential therapeutic applications:
- Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that this compound may exhibit significant anti-inflammatory and analgesic effects, making it a candidate for pain management therapies. The presence of an amino group may enhance its interaction with biological targets involved in inflammatory pathways.
- Drug Development : The compound is being explored for its ability to interact with specific enzymes and receptors, which could lead to novel treatments for various diseases. Its structure allows for modifications that can enhance its biological activity or target specificity .
Biochemical Research
The compound's unique functionalities make it valuable in biochemical research:
- Enzyme Interaction Studies : Research focuses on how this compound interacts with enzymes, which is crucial for understanding its pharmacological effects. Techniques such as enzyme assays and receptor binding studies are employed to elucidate these interactions.
- Proteomics Applications : As a reagent in proteomics research, this compound can be utilized to study protein interactions and functions, aiding in the understanding of complex biological systems .
Future research on this compound should focus on:
- Mechanistic Studies : Detailed investigations into the mechanisms of action will be essential to fully understand the therapeutic potential of this compound.
- Clinical Trials : Progressing from preclinical findings to clinical trials will determine the efficacy and safety of this compound in human subjects.
- Synthesis Optimization : Developing more efficient synthesis methods could enhance the availability of this compound for research and therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on shared structural motifs (phenoxy groups, amide linkages, and aromatic substituents).
Structural Analogs from Published Research
Table 1: Key Physicochemical Properties of Selected Butanamide Derivatives
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in (Rac)-6b and 6c) lower melting points compared to alkyl-substituted analogs. For example, (Rac)-6c (70–72°C) vs. (Rac)-6b (91–93°C) .
- Aromatic Moieties: The 3-amino-2-methylphenyl group in the target compound may enhance hydrogen-bonding interactions compared to methoxy or cyano substituents in analogs .
Key Observations:
- Amide Bond Formation : Bromoacetyl bromide is a common reagent for introducing acetamide groups (e.g., ), while butanamide derivatives may require longer-chain acyl halides.
- Coupling Agents : Carbodiimides or triethylamine are frequently used to activate carboxylic acids for amide synthesis, as seen in .
- Yield Variability: Yields for phenoxyamide derivatives range widely (54–82%), influenced by steric hindrance and reaction optimization .
Spectroscopic Characterization
- NMR Analysis : 1H and 13C NMR are standard for confirming structure. For example, (Rac)-6b shows distinct peaks for biphenylmethyl (δ 4.35 ppm, singlet) and trifluoromethyl groups (δ 7.65 ppm, multiplet) .
- HRMS : High-resolution mass spectrometry validates molecular formulas, as demonstrated for (Rac)-6c (calc. 403.1040, found 403.1039) .
Q & A
Q. What are the key considerations for designing a synthesis route for N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide?
- Methodological Answer : Synthesis of this compound likely involves multi-step reactions, starting with functionalization of substituted phenols. For example, describes the use of acyl chlorides (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) to react with 2-amino-substituted phenols, forming acetamide derivatives . Adapting this approach, the sec-butyl-phenoxy moiety could be introduced via nucleophilic aromatic substitution or Ullmann coupling. Subsequent coupling of the 3-amino-2-methylphenyl group may require protecting the amino group (e.g., using phthalimide) to prevent side reactions, as seen in for benzimidazole derivatives . Purification steps should include column chromatography (as in ) and recrystallization to ensure purity .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR : 1H and 13C NMR can identify aromatic protons (6.5–8.0 ppm for substituted phenyl groups), sec-butyl methyl groups (0.8–1.5 ppm), and amide protons (8–10 ppm). provides NMR chemical shifts for structurally related compounds, aiding peak assignment .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can confirm the molecular ion ([M+H]+) and fragmentation patterns. details MS analysis for brominated butanamide analogs .
- X-ray Crystallography : For absolute configuration, single-crystal X-ray diffraction (as in ) resolves stereochemistry, particularly for the sec-butyl and amide groups .
Q. What are the critical challenges in optimizing the yield of this compound during synthesis?
- Methodological Answer : Yield optimization hinges on:
- Reaction Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling reactions ( uses dioxane/water mixtures for Suzuki couplings) .
- Catalyst Selection : Palladium catalysts (e.g., Pd(dppf)Cl₂ in ) improve cross-coupling efficiency .
- Temperature Control : Exothermic reactions (e.g., acyl chloride formation) require gradual reagent addition and cooling ( uses reflux conditions) .
- Byproduct Management : Intermediate purification (e.g., diatomaceous earth filtration in ) minimizes carryover impurities .
Advanced Research Questions
Q. How do steric and electronic effects of the sec-butyl and phenoxy substituents influence the compound’s reactivity?
- Methodological Answer :
- Steric Effects : The bulky sec-butyl group at the ortho position of the phenoxy ring may hinder nucleophilic attack, necessitating longer reaction times or elevated temperatures (analogous to ’s use of –40°C for selective substitutions) .
- Electronic Effects : Electron-donating groups (e.g., amino on the phenyl ring) activate the amide toward hydrolysis or oxidation. Stability studies (e.g., TLC monitoring in ) are critical to assess degradation . Computational modeling (e.g., DFT) can predict charge distribution and reactive sites, as demonstrated in ’s SMILES analysis .
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from:
- Enantiomeric Purity : The sec-butyl group introduces chirality; enantiomers (e.g., R vs. S configurations in and ) may exhibit divergent activities . Chiral HPLC () or enzymatic resolution ensures stereochemical consistency .
- Assay Conditions : Variations in cell lines (e.g., cancer vs. normal in ) or solvent systems (DMSO concentration) affect activity. Standardized protocols (e.g., ’s enzyme inhibition assays) are essential .
- Metabolite Interference : LC-MS/MS can identify metabolites (e.g., ’s exact mass profiling) that may confound results .
Q. How can computational tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding to proteins (e.g., tubulin inhibitors in ). The phenoxy and amide groups may interact with hydrophobic pockets or hydrogen-bonding residues .
- QSAR Modeling : Quantitative structure-activity relationships correlate substituent effects (e.g., logP of sec-butyl) with activity, as seen in ’s comparison of chlorophenyl analogs .
- MD Simulations : Molecular dynamics assess stability of ligand-protein complexes over time, validated by NMR titration () .
Q. What advanced spectroscopic techniques characterize the compound’s dynamic behavior in solution?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolves overlapping signals (e.g., aromatic protons in ) and confirms spatial proximity of sec-butyl to the amide .
- Variable Temperature NMR : Detects conformational changes (e.g., amide rotation barriers) .
- IR Spectroscopy : Identifies hydrogen bonding in the amide group (N-H stretch ~3300 cm⁻¹) and aryl ether (C-O-C ~1250 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
